Isocitric acid trisodium salt
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Overview
Description
Mechanism of Action
Target of Action
Isocitric acid trisodium salt, also known as DL-Isocitric acid, primarily targets enzymes in the citric acid cycle, specifically isocitrate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, a central metabolic pathway inside organisms .
Mode of Action
This compound interacts with its target, isocitrate dehydrogenase, by serving as a substrate for the enzyme . This interaction facilitates the conversion of isocitrate into other intermediates in the citric acid cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the TCA cycle or Krebs cycle). In this cycle, isocitric acid is converted into α-ketoglutarate by the enzyme isocitrate dehydrogenase . This reaction is a key step in the cycle, which is central to cellular respiration and energy production .
Pharmacokinetics
Its metabolism would occur via the citric acid cycle, and excretion would likely be renal .
Result of Action
The action of this compound in the citric acid cycle contributes to the production of ATP, the primary energy currency of the cell . This has downstream effects on numerous cellular processes that require energy. Additionally, intermediates of the citric acid cycle are used in various other biochemical pathways, contributing to the synthesis of amino acids, lipids, and other essential biomolecules .
Biochemical Analysis
Biochemical Properties
It interacts with enzymes such as aconitase and isocitrate dehydrogenase . Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase acts upon isocitrate, leading to a series of reactions that result in the production of energy .
Cellular Effects
The effects of Isocitric acid trisodium salt on cells are primarily related to its role in the citric acid cycle. By participating in this cycle, it contributes to energy production and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes in the citric acid cycle . For instance, it binds to the active site of isocitrate dehydrogenase, leading to the production of alpha-ketoglutarate and CO2 . This process also results in the reduction of NAD+ to NADH, which is used in other stages of cellular respiration .
Dosage Effects in Animal Models
One study found that isocitric acid could remove neurointoxication and restore memory in rats intoxicated with lead and molybdenum salts .
Metabolic Pathways
This compound is involved in the citric acid cycle, a crucial metabolic pathway in cells . This cycle involves a series of chemical reactions used by all aerobic organisms to release stored energy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in the citric acid cycle
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where the citric acid cycle takes place . Its activity and function are tied to its role in this cycle .
Preparation Methods
The preparation of DL-Isocitric Acid (sodium salt hydrate) involves the synthesis of isocitric acid followed by its conversion to the sodium salt form. The synthetic route typically includes the following steps:
Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the isomerization of citric acid using specific enzymes or chemical catalysts.
Conversion to Sodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the sodium salt hydrate.
Industrial production methods may involve fermentation processes using microorganisms that produce isocitric acid as a byproduct. The isocitric acid is then extracted and purified before being converted to its sodium salt form.
Chemical Reactions Analysis
DL-Isocitric Acid (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the citric acid cycle.
Reduction: It can be reduced to form isocitrate, which can further participate in metabolic pathways.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include oxalosuccinic acid and isocitrate .
Scientific Research Applications
DL-Isocitric Acid (sodium salt hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of enzymes involved in the citric acid cycle.
Biology: It serves as a marker for studying metabolic pathways and energy production in cells.
Medicine: It is used in research related to metabolic disorders and mitochondrial function.
Comparison with Similar Compounds
DL-Isocitric Acid (sodium salt hydrate) can be compared with other similar compounds such as:
Citric Acid: Both are involved in the citric acid cycle, but citric acid is the initial substrate, while isocitric acid is an intermediate.
α-Ketoglutaric Acid: Another intermediate in the citric acid cycle, formed from isocitric acid through oxidative decarboxylation.
Malic Acid: Also part of the citric acid cycle, but involved in different steps.
The uniqueness of DL-Isocitric Acid (sodium salt hydrate) lies in its specific role as a substrate for isocitrate dehydrogenase and its use as a marker for isocitrate composition in fruit products .
Properties
CAS No. |
1637-73-6 |
---|---|
Molecular Formula |
C6H8NaO7 |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13); |
InChI Key |
CHFLVYSWZGDPQD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
1637-73-6 |
Related CAS |
320-77-4 (Parent) |
Synonyms |
Sodium isocitrate; 3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of including isocitric acid trisodium salt in the analysis of organic acids in fruit juice?
A1: Isocitric acid, often found in its salt forms like trisodium isocitrate, is a naturally occurring organic acid present in various fruits. Its presence and concentration can contribute to the flavor profile of the juice and serve as a marker for fruit ripeness or variety. By including this compound as one of the target analytes in the developed ion exchange chromatography method, researchers can obtain a more comprehensive understanding of the organic acid composition in fruit juice samples []. This information is valuable for quality control purposes, authentication of fruit juice origin, and assessing the overall flavor profile.
Q2: How does the analytical method described in the research paper ensure accurate and precise measurement of this compound in fruit juice?
A2: The research paper describes a gradient elution ion exchange chromatography method coupled with suppressed conductivity detection for the simultaneous determination of eight organic acids, including this compound []. The method utilizes an IonPac AS11-HC column and an IonPac AG11-HC guard column to achieve efficient separation of the target analytes. The use of a self-regenerating suppressor enhances the sensitivity of the conductivity detector. By optimizing the gradient elution conditions using a KOH eluent, the method ensures good resolution and peak shape for this compound, leading to accurate quantification.
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